![molecular formula C17H22N4O2 B7495288 N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7495288.png)
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide, also known as JNJ-5207852, is a small molecule inhibitor of the transcription factor c-Jun. It is a potential drug candidate for the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide inhibits the transcription factor c-Jun by binding to its DNA-binding domain. c-Jun is a key regulator of cell growth, differentiation, and apoptosis, and is overexpressed in many types of cancer. By inhibiting c-Jun, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide can block the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of arthritis and colitis, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce joint swelling and inflammation of the colon, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer than larger protein inhibitors. However, one limitation of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide is that it may have off-target effects on other transcription factors, which could lead to unintended side effects.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide in animal models and humans to determine the optimal dosage and administration schedule. Finally, further research is needed to determine the safety and efficacy of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide in clinical trials for the treatment of cancer, inflammation, and other diseases.
Métodos De Síntesis
The synthesis of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of 2-methylcyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with phosphorus oxychloride to form the corresponding nitrile. The nitrile is further reacted with 3-pyridinecarboxylic acid hydrazide to form the corresponding hydrazide. Finally, the hydrazide is reacted with 2-bromo-3-(2-methylcyclohexyl)propanoic acid to form N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-5-2-3-7-14(12)19-15(22)8-9-16-20-17(21-23-16)13-6-4-10-18-11-13/h4,6,10-12,14H,2-3,5,7-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCFTEFOCPAGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.